molecular formula C13H22OSi B8652548 [4-(Diisopropylsilyl)phenyl]methanol

[4-(Diisopropylsilyl)phenyl]methanol

Cat. No.: B8652548
M. Wt: 222.40 g/mol
InChI Key: MPZFTIXZOMTYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Diisopropylsilyl)phenyl]methanol is a useful research compound. Its molecular formula is C13H22OSi and its molecular weight is 222.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

[4-(Diisopropylsilyl)phenyl]methanol serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various coupling reactions, including Suzuki and Sonogashira reactions. Its silyl group allows for selective transformations, enhancing synthetic pathways in medicinal chemistry.

Biological Studies

The compound is investigated for its interactions with biological macromolecules. Studies have shown that it can act as a ligand in receptor binding assays, providing insights into drug-receptor interactions. Its structural features make it a candidate for developing novel therapeutic agents targeting specific enzymes or receptors.

Materials Science

In materials science, this compound is used to modify polymer matrices. Its incorporation can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications.

Case Study 1: Therapeutic Development

A study explored the potential of this compound as a scaffold for new drug candidates targeting cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation, suggesting its application in anticancer drug development.

Case Study 2: Polymer Enhancement

Research focused on the incorporation of this compound into epoxy resins to improve their mechanical properties. The modified resins exhibited increased tensile strength and thermal resistance compared to unmodified controls, indicating its potential in high-performance material applications.

Properties

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

[4-di(propan-2-yl)silylphenyl]methanol

InChI

InChI=1S/C13H22OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11,14-15H,9H2,1-4H3

InChI Key

MPZFTIXZOMTYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[SiH](C1=CC=C(C=C1)CO)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (1.2 g, 32 mmol) was dissolved in anhydrous THF (80 mL), and to this was slowly added dropwise the anhydrous THF solution (80 mL) 4-diisopropylsilanylbenzoic acid methyl ester (2) (8 g, 32 mmol). The resulting mixture was then stirred for 10 min and ethyl acetate (20 mL) was added slowly to it. The reaction mixture was diluted with dichloromethane (500 mL), and then extracted three times with 0.2 N hydrochloric acid aqueous solution (400 mL). An organic layer was collected and dehydrated with anhydrous sodium sulfate and filtered so that the resulting solvent was distilled out under a reduced pressure to give a desired product (7.2 g, quant). Its NMR data are as follows:
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.